molecular formula C9H10Cl2N2O3 B1428501 Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride CAS No. 1243308-37-3

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Cat. No. B1428501
M. Wt: 265.09 g/mol
InChI Key: AZWJPQKNPCTYCU-UHFFFAOYSA-N
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Description

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, or 5-chloro-2-amino-2-oxo-ethyl acetate hydrochloride, is a synthetic compound commonly used in laboratory experiments. It is a colorless, water-soluble compound, and is often used in chemical synthesis, as a reagent, and as a catalyst in organic reactions. This compound is a versatile tool for scientists, and has been used in a variety of research applications, including the synthesis of new compounds, and the study of biochemical and physiological effects.

Scientific Research Applications

  • 2-Aminopyrimidine Derivatives

    • Methods : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
  • Piperidine Derivatives

    • Application : Piperidines are important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : The specific results or outcomes would depend on the individual studies discussed in the review .

properties

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWJPQKNPCTYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

CAS RN

1243308-37-3
Record name Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

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